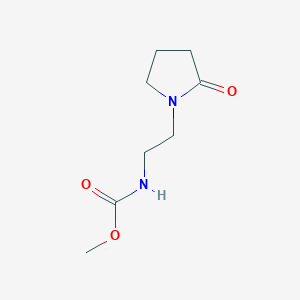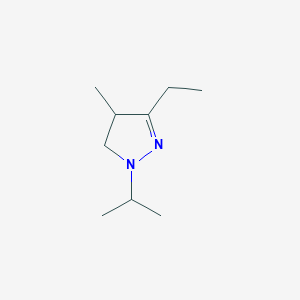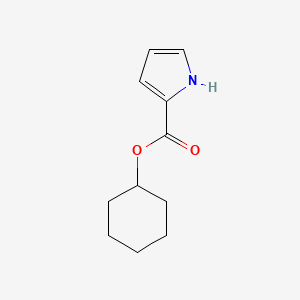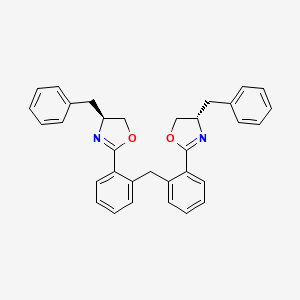
bis(2-((S)-4-Benzyl-4,5-dihydrooxazol-2-yl)phenyl)methane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2-((S)-4-Benzyl-4,5-dihydrooxazol-2-yl)phenyl)methane: is a complex organic compound characterized by its unique structure, which includes two oxazoline rings attached to a central benzyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of bis(2-((S)-4-Benzyl-4,5-dihydrooxazol-2-yl)phenyl)methane typically involves the reaction of 4-benzyl-4,5-dihydrooxazole with a suitable benzyl halide under controlled conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Analyse Chemischer Reaktionen
Types of Reactions: Bis(2-((S)-4-Benzyl-4,5-dihydrooxazol-2-yl)phenyl)methane undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Benzyl halides, nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Oxazole derivatives.
Reduction: Reduced oxazoline derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, bis(2-((S)-4-Benzyl-4,5-dihydrooxazol-2-yl)phenyl)methane is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .
Biology: The compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its ability to interact with biological macromolecules makes it a valuable tool for understanding biochemical pathways .
Medicine: In medicine, this compound is being investigated for its potential therapeutic applications. It has shown promise as an anti-inflammatory and anticancer agent in preliminary studies .
Industry: The compound is also used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity .
Wirkmechanismus
The mechanism of action of bis(2-((S)-4-Benzyl-4,5-dihydrooxazol-2-yl)phenyl)methane involves its interaction with specific molecular targets, such as enzymes and receptors. The oxazoline rings in the compound can form hydrogen bonds and other interactions with active sites of enzymes, inhibiting their activity. Additionally, the benzyl group can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity .
Vergleich Mit ähnlichen Verbindungen
Bis(indolyl)methanes: These compounds have two indole rings attached to a central methylene group and are known for their anticancer properties.
Bis(pyrazolyl)methanes: These compounds contain two pyrazole rings and are used in coordination chemistry and as ligands in catalysis.
Uniqueness: Bis(2-((S)-4-Benzyl-4,5-dihydrooxazol-2-yl)phenyl)methane is unique due to its oxazoline rings, which provide distinct chemical reactivity and biological activity compared to other similar compounds.
Eigenschaften
Molekularformel |
C33H30N2O2 |
|---|---|
Molekulargewicht |
486.6 g/mol |
IUPAC-Name |
(4S)-4-benzyl-2-[2-[[2-[(4S)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]methyl]phenyl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C33H30N2O2/c1-3-11-24(12-4-1)19-28-22-36-32(34-28)30-17-9-7-15-26(30)21-27-16-8-10-18-31(27)33-35-29(23-37-33)20-25-13-5-2-6-14-25/h1-18,28-29H,19-23H2/t28-,29-/m0/s1 |
InChI-Schlüssel |
JFFHLGHXCZPOEX-VMPREFPWSA-N |
Isomerische SMILES |
C1[C@@H](N=C(O1)C2=CC=CC=C2CC3=CC=CC=C3C4=N[C@H](CO4)CC5=CC=CC=C5)CC6=CC=CC=C6 |
Kanonische SMILES |
C1C(N=C(O1)C2=CC=CC=C2CC3=CC=CC=C3C4=NC(CO4)CC5=CC=CC=C5)CC6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(Bicyclo[3.1.0]hexan-6-ylmethyl)pyrrolidine](/img/structure/B12874444.png)
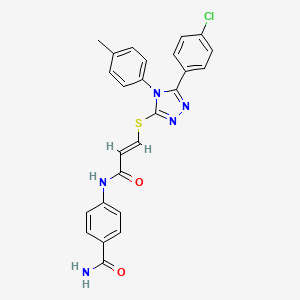
![3-Phenyl-5,6-dihydro-4H-cyclopenta[c]isoxazole](/img/structure/B12874468.png)
![2-(Carboxy(hydroxy)methyl)-7-nitrobenzo[d]oxazole](/img/structure/B12874469.png)
![2-(Chloromethyl)-4-(methylthio)benzo[d]oxazole](/img/structure/B12874473.png)
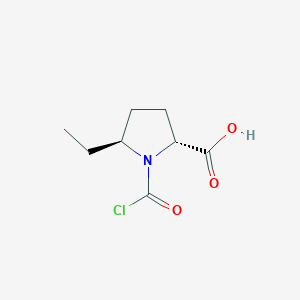
![4-[2-(Ethanesulfonyl)phenyl]-1H-pyrrole-3-carbonitrile](/img/structure/B12874483.png)
![N-(2-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}ethyl)urea](/img/structure/B12874492.png)


![2-(Bromomethyl)benzo[d]oxazole-5-carboxaldehyde](/img/structure/B12874505.png)
